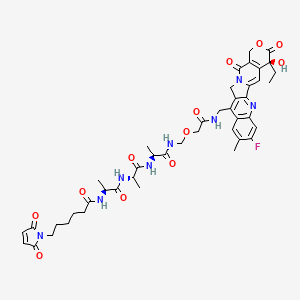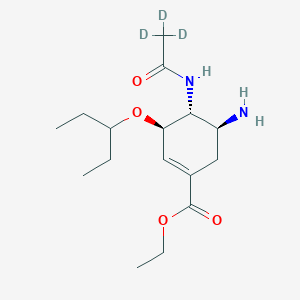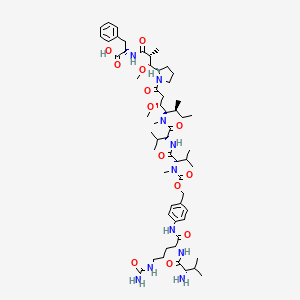
Dehydrojuncusol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrojuncusol is primarily isolated from the rhizomes of Juncus maritimus through a bio-guided fractionation approach . The extraction process involves the use of methylene chloride to obtain the active compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through natural extraction from Juncus maritimus .
Chemical Reactions Analysis
Types of Reactions
Dehydrojuncusol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation of this compound may result in the formation of phenanthrenequinone derivatives, while reduction may yield phenanthrene derivatives with additional hydrogen atoms.
Scientific Research Applications
Dehydrojuncusol has several scientific research applications, including:
Chemistry: It serves as a lead compound for the development of new synthetic pathways and chemical reactions.
Biology: It is used in studies to understand its biological activity and interactions with various biological molecules.
Medicine: This compound has shown potential as an antiviral agent, particularly against the hepatitis C virus.
Mechanism of Action
Dehydrojuncusol exerts its antiviral effects by inhibiting the replication of the hepatitis C virus . It targets the NS5A protein, a non-structural protein essential for the replication of the virus . By binding to this protein, this compound prevents the virus from replicating, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar structure to dehydrojuncusol.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Phenanthrol: A hydroxylated derivative of phenanthrene.
Uniqueness of this compound
This compound is unique due to its specific antiviral activity against the hepatitis C virus . Unlike other phenanthrene derivatives, this compound specifically targets the NS5A protein, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-ethenyl-1,6-dimethylphenanthrene-2,7-diol |
InChI |
InChI=1S/C18H16O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4-9,19-20H,1H2,2-3H3 |
InChI Key |
IZVFYHBVHNNKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)C=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)



![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)



![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)



